3-benzylsulfonyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)propanamide
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Overview
Description
3-(benzylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)propanamide is a complex organic compound that features a benzylsulfonyl group and a dioxino-benzothiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core, which can be achieved through the cyclization of o-aminothiophenol with an appropriate aldehyde or ketone.
Introduction of the Dioxino Moiety: The dioxino ring is introduced via a cyclization reaction involving an appropriate diol and a suitable electrophile.
Sulfonylation: The benzylsulfonyl group is introduced through a sulfonylation reaction using benzylsulfonyl chloride and a base such as triethylamine.
Amidation: The final step involves the formation of the propanamide group through an amidation reaction using a suitable amine and an acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the propanamide moiety, potentially yielding the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising scaffold for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as thermal stability, chemical resistance, or electronic properties.
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfonyl group could play a role in binding to the target, while the dioxino-benzothiazolyl moiety could influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine: This compound shares the dioxino-benzothiazolyl core but lacks the benzylsulfonyl and propanamide groups.
Benzylsulfonyl derivatives: Compounds with a benzylsulfonyl group but different core structures.
Uniqueness
3-(benzylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)propanamide is unique due to the combination of its structural features. The presence of both the benzylsulfonyl group and the dioxino-benzothiazolyl moiety provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-benzylsulfonyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c22-18(6-9-28(23,24)12-13-4-2-1-3-5-13)21-19-20-14-10-15-16(11-17(14)27-19)26-8-7-25-15/h1-5,10-11H,6-9,12H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPAJIQMXWMZHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)CCS(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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